N-(Hexan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine
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Overview
Description
N-(Hexan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is a complex organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine typically involves multi-step organic reactions. One possible route could involve the alkylation of cyclohexanone followed by reductive amination. The reaction conditions would include:
Alkylation: Using an alkyl halide (e.g., hexyl bromide) in the presence of a base (e.g., sodium hydride).
Reductive Amination: Reacting the alkylated cyclohexanone with an amine (e.g., isopropylamine) in the presence of a reducing agent (e.g., sodium cyanoborohydride).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(Hexan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce more complex amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(Hexan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring.
Hexylamine: An amine with a hexyl group.
Isopropylamine: An amine with an isopropyl group.
Uniqueness
N-(Hexan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is unique due to its combination of substituents on the cyclohexane ring, which may confer distinct chemical and biological properties compared to simpler amines.
Properties
CAS No. |
89971-09-5 |
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Molecular Formula |
C16H33N |
Molecular Weight |
239.44 g/mol |
IUPAC Name |
N-hexan-3-yl-2-methyl-5-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C16H33N/c1-6-8-15(7-2)17-16-11-14(12(3)4)10-9-13(16)5/h12-17H,6-11H2,1-5H3 |
InChI Key |
LQCPRQMDPSFTCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)NC1CC(CCC1C)C(C)C |
Origin of Product |
United States |
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